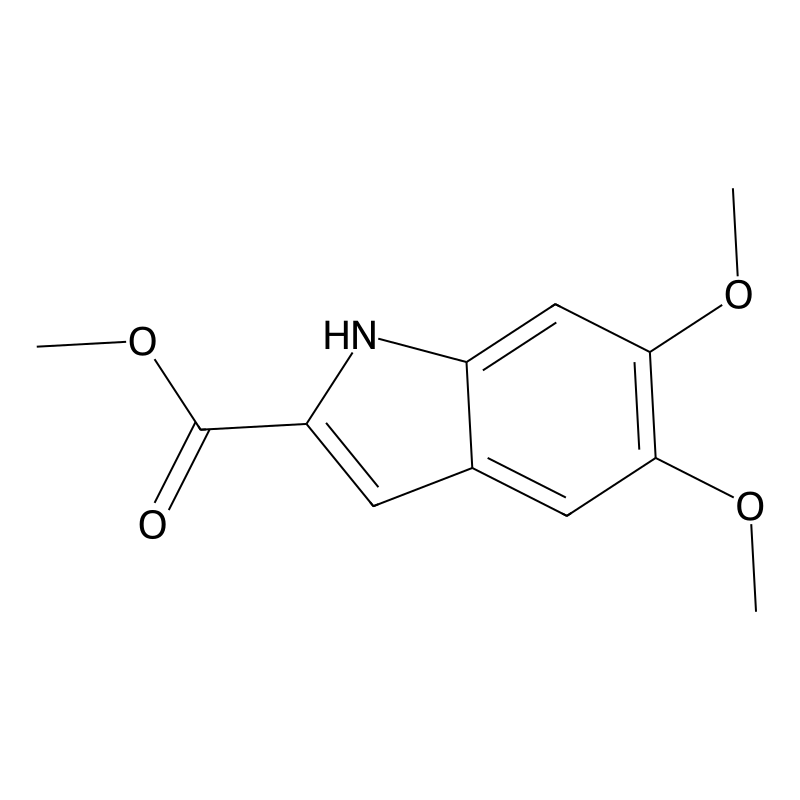

methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate has been investigated as a precursor for the synthesis of indole derivatives with potential antimitotic properties. [Source: National Institutes of Health (.gov) website, "Crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate", ]

Crystallographic Studies

The crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate has been determined using X-ray diffraction techniques. This research has provided insights into the molecular packing and intermolecular interactions within the crystal lattice. [Source: National Institutes of Health (.gov) website, "Crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate", ]

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate has the molecular formula C₁₂H₁₃N₁O₄ and a molecular weight of approximately 235.24 g/mol. The compound features an indole structure with two methoxy groups at the 5 and 6 positions and a carboxylate group at the 2 position. This unique arrangement contributes to its chemical properties and biological activities .

As MDMIC is primarily a precursor, its mechanism of action is not directly applicable. The potential antimitotic properties lie with the indole derivatives synthesized from MDMIC. The specific mechanism by which these derivatives might disrupt cell division would require further investigation for each unique compound [].

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The methoxy groups can undergo nucleophilic substitution under certain conditions.

- Oxidation: The indole ring can be oxidized, potentially leading to various derivatives with altered biological activity.

These reactions are essential for modifying the compound for specific applications or studying its mechanisms of action .

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate has shown promising biological activities, particularly in the realm of cancer research. It has been evaluated for its potential antimitotic properties, which could make it a candidate for cancer treatment . Additionally, compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities.

Several synthesis methods have been reported for methyl 5,6-dimethoxy-1H-indole-2-carboxylate:

- Condensation Reactions: Typically involve the reaction of appropriate indole derivatives with methoxyacetic acid.

- Refluxing: Heating the reactants in a solvent under reflux conditions can facilitate the formation of the desired product.

- Use of Catalysts: Catalysts may enhance reaction rates and yields during synthesis.

These methods allow for the production of the compound in varying purities and yields depending on the specific conditions employed .

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is primarily used in:

- Pharmaceutical Research: As a precursor for synthesizing other bioactive compounds.

- Chemical Biology: To study indole derivatives' mechanisms and interactions within biological systems.

- Material Science: Potentially as a building block for novel materials due to its unique structure.

Its versatility makes it valuable across multiple research domains .

Research into the interactions of methyl 5,6-dimethoxy-1H-indole-2-carboxylate focuses on its binding affinity to various biological targets. Studies may evaluate:

- Enzyme Inhibition: Assessing how effectively it inhibits specific enzymes related to disease pathways.

- Receptor Binding: Investigating its interaction with cellular receptors that could mediate its biological effects.

Such studies are crucial for understanding how this compound might be utilized therapeutically .

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl indole-2-carboxylate | Indole ring with a carboxyl group | Antimicrobial properties |

| Methyl 5-methoxyindole-2-carboxylate | One methoxy group | Antitumor activity |

| Methyl 6-methoxyindole-2-carboxylate | One methoxy group | Neuroprotective effects |

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is unique due to its dual methoxy substitution at positions five and six of the indole ring, which may enhance its solubility and bioactivity compared to other similar compounds .

The development of methyl 5,6-dimethoxy-1H-indole-2-carboxylate is deeply rooted in the broader history of indole chemistry, which began with the study of indigo dye in the mid-nineteenth century. Adolf von Baeyer first isolated indole in 1866 through a reaction of indigo with sulfuric acid and sulfuric anhydride, marking the beginning of systematic indole research. The name "indole" itself derives from the words "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum. This foundational work established the indole nucleus as one of the most important heterocyclic ring systems in organic chemistry.

The specific development of methoxy-substituted indoles emerged as researchers recognized the significant impact of electron-donating substituents on indole reactivity. The methoxy substitution pattern found in methyl 5,6-dimethoxy-1H-indole-2-carboxylate represents a particularly important class because these substituents not only activate the benzene ring but also enhance the general reactivity of the indole system. This enhanced reactivity enables various synthetic transformations that are difficult or impossible with unsubstituted indoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, became one of the most extensively used methods for preparing substituted indoles and laid the groundwork for synthesizing complex indole derivatives like methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Fischer's work involved the cyclization of arylhydrazones under heating conditions in the presence of protic acids or Lewis acids, establishing a fundamental approach that continues to influence modern indole synthesis.

Structural Significance in Indole Derivative Research

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate possesses a molecular weight of 235.24 daltons and exhibits the molecular formula C₁₂H₁₃NO₄. The compound's structure features a bicyclic indole core consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, with specific substitutions that dramatically influence its chemical behavior. The two methoxy groups positioned at the 5 and 6 positions of the benzene ring create an electron-rich environment that significantly enhances the compound's reactivity toward electrophilic substitution reactions.

The Simplified Molecular Input Line Entry System representation of this compound is COc1cc2[nH]c(cc2cc1OC)C(=O)OC, which clearly illustrates the spatial arrangement of the methoxy substituents and the methyl carboxylate functional group. This specific substitution pattern is particularly significant because it combines the electron-donating effects of the methoxy groups with the electron-withdrawing influence of the carboxylate ester, creating a unique electronic environment that can be exploited in various synthetic applications.

The compound's International Union of Pure and Applied Chemistry name, methyl 5,6-dimethoxy-1H-indole-2-carboxylate, reflects the systematic nomenclature that precisely identifies the position of each substituent. The 5,6-dimethoxy substitution pattern is especially important in indole chemistry because it activates the heterocyclic ring system while maintaining synthetic accessibility.

Research has demonstrated that the 5,6-dimethoxy substitution pattern significantly influences the compound's electronic properties and reactivity profile. The presence of these electron-donating methoxy groups at adjacent positions creates a region of high electron density that facilitates nucleophilic attack and various coupling reactions. This electronic activation makes the compound particularly valuable as a synthetic intermediate for preparing more complex indole-containing molecules.

Role as a Building Block in Organic Synthesis

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate serves as a crucial building block in modern organic synthesis, particularly in the preparation of pharmaceutical compounds and advanced materials. The compound's unique combination of reactive sites enables multiple synthetic transformations, making it an invaluable intermediate for constructing complex molecular architectures. Research has shown that methoxy-activated indoles like this compound can undergo various reactions including formylation, acylation, halogenation, nitration, and oxidative dimerization.

The synthesis of methyl 5,6-dimethoxy-1H-indole-2-carboxylate and related compounds has been investigated through multiple synthetic approaches. One notable application involves its use as a precursor for preparing 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, which serves as a building block for organic semiconductors. This application demonstrates the compound's versatility in materials science applications beyond traditional pharmaceutical chemistry.

The compound's role in synthetic chemistry is further enhanced by its compatibility with various coupling reactions, particularly those involving transition metal catalysis. Modern synthetic methods have expanded the utility of methoxy-activated indoles through innovative coupling strategies that enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These developments have positioned methyl 5,6-dimethoxy-1H-indole-2-carboxylate as a key intermediate in the synthesis of complex natural products and bioactive molecules.

The commercial availability of methyl 5,6-dimethoxy-1H-indole-2-carboxylate from multiple suppliers reflects its importance in synthetic chemistry. Various suppliers offer the compound in different purities and package sizes, with prices ranging from approximately $56 for 100 milligrams to $360 for 5 grams, depending on the supplier and purity level. This widespread commercial availability facilitates its use in both academic research and industrial applications.

The compound's utility as a synthetic building block is further demonstrated by its incorporation into various research programs focused on developing new synthetic methodologies. Recent advances in transition metal-catalyzed cyclization reactions have expanded the scope of transformations possible with methoxy-activated indoles, enabling the construction of previously inaccessible molecular frameworks. These developments continue to drive interest in methyl 5,6-dimethoxy-1H-indole-2-carboxylate as a versatile starting material for innovative synthetic chemistry.

Molecular Formula and Stereochemical Configuration

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative with the molecular formula C₁₂H₁₃NO₄ [1] [2] [3]. The compound possesses a Chemical Abstracts Service registry number of 28059-24-7 and exhibits a molecular weight of 235.24 grams per mole [1] [4]. The exact mass has been determined to be 235.084458 daltons, with an identical monoisotopic mass value [1] [2].

The stereochemical configuration of methyl 5,6-dimethoxy-1H-indole-2-carboxylate features a fused bicyclic indole ring system bearing two methoxy substituents at the 5 and 6 positions, and a methyl ester functional group at the 2 position [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is methyl 5,6-dimethoxy-1H-indole-2-carboxylate [2] [3]. The canonical Simplified Molecular Input Line Entry System representation is COc1cc2[nH]c(cc2cc1OC)C(=O)OC [4].

Crystallographic analysis has revealed that the compound crystallizes in an orthorhombic crystal system with space group Pbca [5]. The unit cell parameters are a = 17.0768(19) Ångströms, b = 7.7232(11) Ångströms, and c = 17.678(2) Ångströms, with a unit cell volume of 2331.5(5) cubic Ångströms [5]. The asymmetric unit contains eight molecules (Z = 8) [5].

Table 1: Molecular Properties of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ | Multiple sources [1] [2] [3] |

| CAS Number | 28059-24-7 | ChemSpider/Sigma-Aldrich [1] [3] |

| Molecular Weight (g/mol) | 235.24 | Multiple sources [1] [4] |

| Exact Mass (Da) | 235.084458 | ChemSpider [1] |

| Melting Point (°C) | 164-166 | Sigma-Aldrich [3] [6] |

| Boiling Point (°C) | 390.2±37.0 (predicted) | ChemicalBook [6] |

| Density (g/cm³) | 1.252±0.06 (predicted) | ChemicalBook [6] |

| LogP | 1.68 | Chem-Space [7] |

| Heavy Atoms Count | 17 | Chem-Space [7] |

| Rotatable Bond Count | 4 | Chem-Space [7] |

| Hydrogen Bond Acceptors | 3 | Chem-Space [7] |

| Hydrogen Bond Donors | 1 | Chem-Space [7] |

Planarity and Conformational Stability

The molecular geometry of methyl 5,6-dimethoxy-1H-indole-2-carboxylate exhibits remarkable planarity, with the molecule being described as "very nearly planar" [8] [5]. Detailed crystallographic analysis has demonstrated that the maximum deviation of any non-hydrogen atom from the mean plane of the indole ring system is 0.120(3) Ångströms [8] [5]. This exceptional planarity is particularly noteworthy when compared to similar indole derivatives.

The methoxy carbon atoms show specific deviations from the indole mean plane that provide insight into the conformational preferences of the substituents [5]. The methoxy carbon designated as C13 deviates by 0.058(3) Ångströms, while C12 shows a deviation of 0.119(3) Ångströms, and C11 exhibits a deviation of -0.120(3) Ångströms [5]. These deviation values are significantly smaller than those observed in related structures such as 5,6-dimethoxyindole, where one methoxy carbon atom deviates from the plane by 0.257(4) Ångströms [5].

The conformational stability of methyl 5,6-dimethoxy-1H-indole-2-carboxylate is influenced by the electronic effects of the methoxy substituents [9] [10]. Research on methoxy-substituted indoles has revealed that the position of methoxy groups significantly affects conformational preferences and isomerization barriers [10]. The electron-donating nature of methoxy groups through the mesomeric effect contributes to the stabilization of the planar conformation by increasing electron density at specific positions within the aromatic system [10].

Table 2: Conformational and Structural Parameters

| Structural Feature | Value (Å or °) | Reference |

|---|---|---|

| Molecular Planarity | Nearly planar | Monroe et al., 2009 [5] |

| Maximum Deviation from Indole Plane | 0.120(3) | Monroe et al., 2009 [5] |

| Methoxy Carbon C13 Deviation | 0.058(3) | Monroe et al., 2009 [5] |

| Methoxy Carbon C12 Deviation | 0.119(3) | Monroe et al., 2009 [5] |

| Methoxy Carbon C11 Deviation | -0.120(3) | Monroe et al., 2009 [5] |

The near-planarity of the molecule is attributed to the π-π interactions present in the crystal structure, which may contribute to the conformational stability [5]. The planar arrangement facilitates optimal overlap of π-orbitals within the indole ring system and enhances the conjugation between the aromatic system and the ester functionality [5].

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate reveals distinctive intermolecular interaction patterns that govern the solid-state organization [5] [11]. The compound exhibits two primary types of intermolecular interactions: hydrogen bonding and π-π stacking interactions [8] [5].

Hydrogen bonding interactions occur between pairs of molecules related by inversion centers [5]. Specifically, molecules related by the inversion center at (0,0,1/2) are connected through two symmetry-equivalent N-H···O hydrogen bonds [5] [11]. The hydrogen bond is characterized by a donor-acceptor distance of 2.867(2) Ångströms and a bond angle of 152.9(16) degrees [5]. The hydrogen atom bonded to nitrogen (H1) forms a hydrogen bond with the carbonyl oxygen atom (O1) of a symmetrically related molecule [5].

π-π Stacking interactions represent the second major intermolecular force in the crystal structure [5] [11]. Pairs of molecules related by the inversion center at (0,0,0) exhibit π-π stacking interactions between their indole ring systems [5]. The interplanar separation between the stacked indole rings measures 3.39(3) Ångströms [8] [5]. The centroid-centroid line makes an angle of 23.8 degrees with the normal to the plane of the indole rings [5].

These π-π stacking parameters align with established criteria for aromatic stacking interactions in nitrogen-containing aromatic ring systems [5]. Studies of similar systems in the Cambridge Structural Database have demonstrated that parallel ring systems exhibiting π-π interactions are typically offset by amounts related to the distance between ring centroids [5]. The observed values for methyl 5,6-dimethoxy-1H-indole-2-carboxylate fall within the expected range for such interactions [5].

Table 3: Intermolecular Interaction Parameters

| Interaction Type | Parameter | Value | Unit |

|---|---|---|---|

| Hydrogen Bonding | N-H···O Distance | 2.867(2) | Ångströms |

| Hydrogen Bonding | Bond Angle | 152.9(16) | Degrees |

| π-π Stacking | Interplanar Separation | 3.39(3) | Ångströms |

| π-π Stacking | Centroid Angle | 23.8 | Degrees |

The combination of hydrogen bonding and π-π stacking interactions creates a three-dimensional network that stabilizes the crystal structure [5]. The hydrogen bonds form dimeric units, while the π-π stacking interactions connect these dimers into extended arrays [5]. This arrangement is consistent with the packing patterns observed in other indole carboxylate derivatives [12] [13].

The Hemetsberger-Knittel indole synthesis represents a powerful method for constructing indole-2-carboxylate derivatives, including methyl 5,6-dimethoxy-1H-indole-2-carboxylate. This reaction involves the thermal decomposition of 3-aryl-2-azido-propenoic esters to form indole-2-carboxylic esters through a nitrene intermediate mechanism [1] [2].

Reaction Mechanism and Optimization Studies

The synthesis proceeds through a multi-step sequence beginning with Knoevenagel condensation of methyl azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization [3]. Extensive optimization studies have revealed critical parameters that significantly impact reaction yields and selectivity.

Temperature and Stoichiometry Optimization

Research has demonstrated that optimal yields are achieved when the molar ratio of reactants (benzaldehyde:azidoacetate:methoxide) is maintained at 1:10:10, resulting in yields of 93% for certain substrates compared to 58-74% with standard 1:3:3 ratios [3]. Temperature control proves equally critical, with optimal conditions involving initial reaction at −20°C for 30 minutes, followed by warming to −5 to 0°C for 6-19 hours depending on the benzaldehyde substrate employed [3].

Thermolytic Cyclization Conditions

The cyclization step requires careful optimization of solvent and concentration. Studies indicate that conducting the reaction in dilute anhydrous xylene solution (approximately 40 millimolar concentration) at elevated temperatures for 30 minutes generally provides excellent yields ranging from 88.6% to 94.6%, with the notable exception of certain substrates yielding 53% [3]. Alternative approaches using microwave-assisted thermolysis and flow chemistry methodologies have enhanced both efficiency and safety profiles [4] [5].

Copper-Catalyzed Modifications

A significant advancement involves copper-catalyzed domino reactions between 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate in dimethyl sulfoxide at 80°C, providing high yields of 5,6-dimethoxy indole derivatives [7]. This approach circumvents traditional safety concerns associated with azide handling while maintaining excellent regioselectivity.

Alternative Catalyst Systems

Iron(II) triflate has been investigated as a catalyst to facilitate indole ring formation under milder conditions [3]. Additionally, tert-butyl azidoacetate has been successfully employed to access tert-butyl indole-2-carboxylates, though yields are generally lower due to steric hindrance and elevated reaction temperatures required for cyclization [8].

Vilsmeier-Haack Reaction for Electrophilic Substitution

The Vilsmeier-Haack reaction constitutes a versatile method for electrophilic formylation and acylation of electron-rich aromatic systems, including dimethoxy-substituted indoles [9] [10]. This transformation proves particularly valuable for introducing formyl groups at various positions of the indole nucleus.

Classical Vilsmeier Formylation

The reaction employs N,N-dimethylformamide with phosphorus oxychloride to generate the electrophilic chloroiminium species (Vilsmeier reagent) [9]. For methyl 5,6-dimethoxy-1H-indole-2-carboxylate derivatives, the reaction typically proceeds at the C-3 position due to the enhanced nucleophilicity of the pyrrole ring, achieving yields of 70-95% under optimized conditions [11] [12].

Extended Vilsmeier Methodology

Recent developments include the extended Vilsmeier reaction using 3-dimethylaminopropenal in combination with phosphoryl chloride [13]. This approach enables the introduction of propenyl substituents in a single step, with dimethoxy-activated indoles showing excellent reactivity. The activated 4,6-dimethoxy and 5,6-dimethoxy indoles undergo electrophilic substitution at multiple positions including C-2, C-4, and C-7, providing high yields of indolyl-propenals [13].

Regioselectivity Patterns

The regioselectivity of Vilsmeier reactions on dimethoxy indoles depends significantly on the substitution pattern and reaction conditions [11] [14]. Electron-rich indoles generally favor C-3 substitution, though methoxy activation can redirect reactivity to benzene ring positions under specific conditions. Reaction times vary from seconds to minutes for highly activated substrates to several hours for less reactive systems [13].

Reaction Optimization Parameters

Critical optimization parameters include temperature control (typically 0-80°C), choice of solvent system (often neat conditions or inert solvents), and stoichiometry of Vilsmeier reagent [14]. The presence of electron-withdrawing groups such as carboxylate functionalities can moderate reactivity while maintaining regioselectivity for C-3 functionalization [12].

Methyl Esterification Strategies and Protecting Group Chemistry

Direct Methylation Approaches

Several methodologies exist for installing methyl ester functionalities in indole-2-carboxylic acid derivatives. Direct methylation using methyl iodide with potassium carbonate in dimethylformamide provides reliable yields of 75-85% under heating conditions (80-120°C) for 4-8 hours [15].

Green Chemistry Approaches

The dimethyl carbonate method represents an environmentally benign alternative, employing ionic liquid catalysis with 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as catalyst [15] [16]. This approach achieves excellent yields of 96% at 90°C within one hour, demonstrating superior efficiency compared to traditional methods. The ionic liquid catalyst can be recovered and reused multiple times without significant loss of activity [15].

Microwave-Assisted Esterification

Microwave-assisted methodologies using ionic liquid systems enable rapid esterification with reaction times reduced to 10-30 minutes while maintaining yields of 85-95% [15]. These conditions prove particularly valuable for scale-up applications due to enhanced heat and mass transfer characteristics.

Protecting Group Strategies

Nitrogen Protecting Groups

The indole nitrogen requires protection during many synthetic transformations to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group provides excellent protection, installed using di-tert-butyl dicarbonate with 4-dimethylaminopyridine in dimethylformamide [17] [18]. Removal is readily achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid conditions.

Allyloxycarbonyl (Alloc) protection offers orthogonal deprotection capabilities, removed selectively using palladium(0) catalysis with morpholine as nucleophile [18]. This approach proves valuable in complex synthetic sequences requiring selective deprotection steps.

Specialized Protecting Systems

The 2-phenylsulfonylethyl group functions as an alkyl-based protecting group removable under basic conditions using potassium tert-butoxide in dimethylformamide [17]. This system exploits the enhanced leaving group ability of indole compared to aniline in elimination reactions.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group provides fluoride-labile protection, removed using tetrabutylammonium fluoride in tetrahydrofuran [19]. This silicon-based strategy offers excellent stability under most reaction conditions while enabling mild deprotection.

Regioselective Functionalization at C-4 and C-7 Positions

C-4 Position Functionalization

Regioselective functionalization at the C-4 position of indoles presents significant challenges due to the lower inherent reactivity of the benzene ring compared to the pyrrole core [20] [21]. Successful strategies employ directing group approaches to achieve the desired selectivity.

Transient Directing Group Strategy

The formyl group installed at the C-3 position serves as an effective transient directing group for C-4 arylation [20]. Using palladium(II) acetate (10 mol%) with specific ligand systems and silver trifluoroacetate as oxidant in hexafluoroisopropanol/trifluoroacetic acid solvent, single examples demonstrate 82% yield with excellent regioselectivity [20].

Pivaloyl Directing Group Approach

The pivaloyl group at the C-3 position enables regioselective C-4 arylation using palladium(II) catalyst systems [20]. Reaction with aryl iodides using bis(triphenylphosphine)palladium(II) dichloride, silver(I) oxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene at 80°C provides yields ranging from 58% to 83%. The directing group is readily removed under mild acidic conditions using toluenesulfonic acid in ethylene glycol [20].

C-7 Position Functionalization

C-7 functionalization typically requires bulky directing groups to overcome the preference for C-2 substitution [20] [21]. The di-tert-butylphosphinyl oxide directing group attached to the indole nitrogen achieves excellent C-7 selectivity.

Phosphorus-Based Directing Groups

Using di-tert-butylphosphinyl oxide as directing group, palladium(II) acetate catalyzed arylation with phenylboronic acid provides 79% yield with remarkable regioselectivity (C7:C2:C3 = 96:0:4) [20]. The steric hindrance from di-tert-butyl substituents limits conformational flexibility, favoring oxygen coordination to the C-7 position. The directing group is removed using lithium aluminum hydride [20].

Sulfur-Based Directing Systems

Recent developments include sulfur-containing directing groups such as N-cyclohexylthio (N-SCy) systems [22]. These groups are readily installed and enable C-7 selective alkenylation under rhodium catalysis. The directing group is easily removed using tetrabutylammonium fluoride under mild conditions, making this approach synthetically practical [22].

Ligand-Controlled Selectivity

Alternative approaches exploit ligand-controlled regioselectivity without requiring directing groups [20]. Careful selection of palladium catalyst systems and ligands can provide switchable selectivity between C-4 and C-7 positions, though yields are typically moderate (45-75%) and selectivity is ligand-dependent [20].